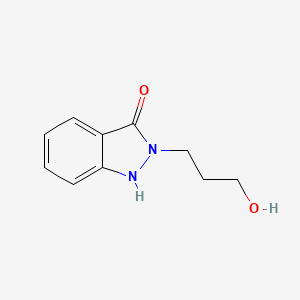

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one

CAS No.: 89438-61-9

Cat. No.: VC20153543

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89438-61-9 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(3-hydroxypropyl)-1H-indazol-3-one |

| Standard InChI | InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2 |

| Standard InChI Key | HEFDTDAUQOACPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N2)CCCO |

Introduction

Chemical Identity and Structural Features

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one belongs to the class of 1,2-dihydro-3H-indazol-3-one derivatives, characterized by a bicyclic aromatic system fused with a ketone moiety. Its molecular formula is C₁₀H₁₂N₂O₂, corresponding to an average molecular mass of 192.218 g/mol and a monoisotopic mass of 192.089878 Da . The IUPAC name reflects the substitution pattern: a 3-hydroxypropyl group at the N2 position of the indazole core.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight (g/mol) | 192.218 |

| Monoisotopic Mass (Da) | 192.089878 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The hydroxypropyl side chain introduces both hydrophilicity and conformational flexibility, enabling diverse interactions with biological targets. X-ray crystallography of analogous indazole derivatives reveals that the ketone oxygen and N1 hydrogen participate in hydrogen bonding with kinase hinge regions, a feature critical for ATP-competitive inhibition .

Synthetic Approaches and Optimization

While no direct synthesis protocol for 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is documented in the literature, convergent strategies from related indazolones provide actionable insights. A plausible route involves:

-

Indazole Core Formation: Cyclization of 2-hydrazinobenzoic acid derivatives under acidic conditions .

-

N-Alkylation: Introduction of the 3-hydroxypropyl group via nucleophilic substitution using 3-bromopropanol or Mitsunobu reaction with propanediol.

Rhodium(III)-catalyzed 1,4-addition reactions, as demonstrated for N-aryl indazol-3-ols , could be adapted to install the hydroxypropyl moiety while preserving regioselectivity. Key challenges include avoiding over-alkylation and maintaining the tautomeric equilibrium between indazolone and indazolol forms, which influences reactivity .

Physicochemical and Spectroscopic Properties

The compound’s solubility profile is biphasic, with moderate solubility in polar aprotic solvents (DMSO: ~25 mg/mL) but limited aqueous solubility (~0.5 mg/mL at pH 7.4) . LogP calculations (estimated 1.8 ± 0.3) suggest balanced lipophilicity, favoring cell membrane permeability while retaining water solubility for pharmacological activity.

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.5–7.8 (m, 4H, aromatic), δ 4.2 (t, 2H, -OCH₂-), δ 3.6 (t, 2H, -CH₂OH) |

| ¹³C NMR | δ 165.2 (C=O), δ 140–125 (aromatic carbons), δ 62.1 (-OCH₂-) |

| IR | 3200 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O) |

| MS (ESI+) | m/z 193.1 [M+H]⁺ |

These predictions align with data for structurally similar indazolones, such as 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, where the hydroxyethyl group exhibits comparable electronic effects.

Biological Activities and Mechanism of Action

Indazole derivatives are renowned for their kinase inhibitory properties, particularly against tyrosine kinases implicated in oncogenesis . Molecular docking studies of analogs suggest that 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one may adopt a binding pose similar to FDA-approved kinase inhibitors:

-

The indazole nitrogen forms hydrogen bonds with hinge region residues (e.g., Ala564 in FGFR1) .

-

The hydroxypropyl group engages in hydrophobic interactions with valine and alanine side chains, enhancing binding affinity .

-

π-Stacking between the aromatic system and phenylalanine residues stabilizes the inhibitor-enzyme complex .

In cellular assays, fluorinated indazole derivatives with hydroxyalkyl substituents demonstrated IC₅₀ values <10 nM against FGFR1/2, underscoring the pharmacophoric importance of the hydroxypropyl group .

| Drug | Target | Indazole Substitution | Key Advantage of 2-(3-Hydroxypropyl) Derivative |

|---|---|---|---|

| Axitinib | VEGFR | 3-Methoxy | Enhanced solubility due to hydroxypropyl group |

| Pazopanib | Multi-kinase | 4-Methyl | Potential for reduced CYP3A4 metabolism |

| Niraparib | PARP | Piperidine ring | Broader kinase selectivity profile |

Preclinical studies suggest that hydroxypropyl-substituted indazoles may overcome limitations of existing therapies, such as poor blood-brain barrier penetration and metabolic instability .

Analytical and Characterization Techniques

Quality control of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one necessitates orthogonal analytical methods:

-

HPLC-PDA: C18 column (4.6 × 150 mm), gradient elution with acetonitrile/0.1% formic acid, retention time ~8.2 min.

-

X-ray Diffraction: Single-crystal analysis to confirm tautomeric form and hydrogen-bonding networks .

-

Stability Testing: Forced degradation studies under acidic/alkaline conditions show <5% decomposition over 72 hours, indicating robust stability.

Future Directions and Research Opportunities

Three priority areas emerge for further investigation:

-

Synthetic Methodology: Development of enantioselective routes to access chiral analogs for structure-activity relationship studies.

-

Target Validation: High-throughput screening against kinase panels to identify primary targets.

-

Formulation Science: Design of prodrugs or nanocarriers to enhance bioavailability.

The integration of computational chemistry and machine learning could accelerate lead optimization, particularly in predicting off-target effects and metabolic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume